molecular formula C21H24Cl2N4O2S B1662198 Ziprasidone hydrochloride monohydrate CAS No. 138982-67-9

Ziprasidone hydrochloride monohydrate

Cat. No. B1662198
M. Wt: 467.4 g/mol
InChI Key: ZCBZSCBNOOIHFP-UHFFFAOYSA-N
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Description

Ziprasidone is an atypical antipsychotic used to treat symptoms of psychotic disorders, such as schizophrenia, mania, or bipolar disorder . It works by changing some of the chemicals in the brain that cause psychotic disorders .


Synthesis Analysis

A method of synthesizing a ziprasidone composition has been described in a patent . The process involves obtaining samples of 6-chloro-1,3-dihydro-2H-indol-2-one batches, measuring the level of oxindole impurity in each of the samples, selecting a batch that comprises a level of oxindole of not greater than about 0.3%, and using the selected batch to synthesize the ziprasidone composition .


Molecular Structure Analysis

The molecular structure of Ziprasidone hydrochloride monohydrate can be found on various chemical databases .


Chemical Reactions Analysis

The dissolution rate of ziprasidone free base from solid oral formulations was found to be comparable or even higher than in the case of the reference formulation containing ziprasidone hydrochloride, whose water solubility is about 400 times higher than its free base .


Physical And Chemical Properties Analysis

The molecular formula of Ziprasidone hydrochloride monohydrate is C21H21ClN4OS and its molecular weight is 467.41 .

Scientific Research Applications

Spectrophotometric Methods

Ziprasidone hydrochloride monohydrate has been the focus of research for the development of new spectrophotometric methods. Two methods have been developed using acetate and phosphate buffers to determine Ziprasidone in capsules, proving to be simple, precise, and accurate. These methods obey Beer-Lambert’s law over specific concentration ranges and have been successfully applied to marketed formulations of Ziprasidone (Annapurna & Malavika, 2022). Another study also developed a spectrophotometric method for Ziprasidone in bulk and dosage forms, emphasizing simplicity, sensitivity, and reproducibility (Srinubabu, Rani, & Rao, 2006).

Crystal Structure Analysis

The crystal structure of Ziprasidone hydrochloride monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques. This study reveals details about the conformation of Ziprasidone in the solid state, including hydrogen bonding interactions (Kaduk, Zhong, Gindhart, & Blanton, 2015).

Development of Nanocrystal-Based Formulations

Research has been conducted to develop nanocrystal-based formulations of Ziprasidone hydrochloride monohydrate for orally disintegrating tablets. This involves using design of experiment approaches and assessing parameters like disintegration time and dissolution profile. The study concluded that nanocrystal technology improves drug permeability and dissolution (Taşhan, Karakucuk, & Çelebi, 2020).

Kinetic Analysis of Dehydration

The kinetics of dehydration of Ziprasidone hydrochloride monohydrate has been studied using nonisothermal thermogravimetry. This research provides insights into the thermal stability and properties of the substance under different conditions, which is crucial for its proper handling and formulation (Ravikiran, Arthanareeswari, Kamaraj, & Praveen, 2013).

Analysis of Novel Impurities

A study identified and analyzed a novel impurity in Ziprasidone hydrochloride during scale-up production, highlighting the importance of quality control in pharmaceutical manufacturing (Murkute et al., 2021).

Safety And Hazards

Ziprasidone may cause allergic skin reactions and serious side effects such as fast or pounding heartbeats, fluttering in the chest, shortness of breath, and sudden dizziness .

Future Directions

Future research may focus on developing new formulations of ziprasidone to enhance patient compliance and minimize bioavailability variability . For instance, a study has successfully developed ziprasidone hydrochloride monohydrate nanocrystal-based orally dispersible tablet formulations .

properties

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4OS.ClH.H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBZSCBNOOIHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146939-27-7 (Parent)
Record name Ziprasidone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138982679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00160855
Record name Ziprasidone hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ziprasidone hydrochloride

CAS RN

138982-67-9
Record name 2H-Indol-2-one, 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-, hydrochloride, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138982-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ziprasidone hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138982679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ziprasidone hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name -{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one, hydrochloride, hydrate
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Record name ZIPRASIDONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
MAR Shirode, CK Tyagi - Acta Biomed, 2023 - pharmaexcipients.com
Ziprasidone hydrochloride Monohydrate ZHM, chemically 5-[2-[4-(1, 2-benzothiazol-3yl) piperazin-1-yl] ethyl]-6-chloro-1, 3-dihydroindol-2-one hydrochloride; is an atypical …
Number of citations: 3 www.pharmaexcipients.com
BS Rani, PV Reddy - Journal of Chemistry, 2006 - hindawi.com
… a simple, sensitive and reproducible method for the determination of Ziprasidone hydrochloride monohydrate. … A model chromatogram of Ziprasidone hydrochloride monohydrate 2 μg …
Number of citations: 30 www.hindawi.com
AR Shirode, AP Nath, VJ Kadam - International Journal of …, 2016 - academia.edu
… reverse phase high performance liquid chromatographic (RP-HPLC) method was developed and successively validated for the estimation of ziprasidone hydrochloride monohydrate (…
Number of citations: 1 www.academia.edu
A Ravikiran, M Arthanareeswari… - Indian Journal of …, 2013 - ncbi.nlm.nih.gov
… In the current work the kinetics of dehydration of ziprasidone hydrochloride monohydrate was studied by nonisothermal thermogravimetry. Ziprasidone hydrochloride monohydrate was …
Number of citations: 8 www.ncbi.nlm.nih.gov
A Shirode, A Nath, V Kadam - Indian Drugs, 2017 - search.ebscohost.com
A simple and selective high performance thin layer chromatographic (HPTLC) method was developed and validated for the estimation of ziprasidone hydrochloride monohydrate (ZHM) …
Number of citations: 1 search.ebscohost.com
JA Kaduk, K Zhong, AM Gindhart, TN Blanton - Powder Diffraction, 2015 - cambridge.org
… –Donnay–Harker (Bravais, 1866; Friedel, 1907; Donnay and Harker, 1937) morphology suggests that we might expect platy morphology for ziprasidone hydrochloride monohydrate, …
Number of citations: 5 www.cambridge.org
A Karaküçük, E Taşhan, N Öztürk… - Turkish Journal of …, 2021 - ncbi.nlm.nih.gov
… of ziprasidone hydrochloride monohydrate (ZHM) nanocrystals on Caco-2 cells. … Ziprasidone hydrochloride monohydrate (ZHM) is a Biopharmaceutical Classification system (BCS) …
Number of citations: 3 www.ncbi.nlm.nih.gov
MM Annapurna, V Malavika - Research Journal of Pharmacy …, 2022 - indianjournals.com
… Ziprasidone hydrochloride monohydrate is an atypical antipsychotic drug which acts by antagonizing the dopamine type 2 (D2) and serotonin type 2 (5HT2A) receptors. It is used for the …
Number of citations: 4 www.indianjournals.com
E Tashan, A Karakucuk, N Celebi - AAPS PharmSciTech, 2020 - Springer
… The objective of the current study was to develop ziprasidone hydrochloride monohydrate (ZHM) nanocrystal–based orally dispersible tablet (ODT) formulations. Design of experiment …
Number of citations: 13 link.springer.com
JD Chudasama, KP Channabasavaraj, CB Pandya… - International Journal of …, 2010
Number of citations: 8

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